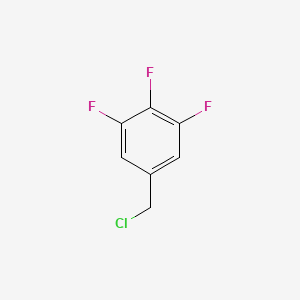

5-(Chloromethyl)-1,2,3-trifluorobenzene

Übersicht

Beschreibung

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.Wissenschaftliche Forschungsanwendungen

-

Hyper Cross-linked Polymers (HCPs)

- Field : Polymer Research

- Application : HCPs are porous materials synthesized by Friedel Craft reactions . They have high surface areas, good porosity, low density, efficient adsorption properties, and high thermal and chemical stability .

- Method : The HCP material is synthesized by post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .

- Results : HCPs have been used in water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

-

5-Chloromethylfurfural (CMF)

- Field : Biobased Furan Synthesis

- Application : CMF is a novel building block with a similar molecular structure to that of 5-hydroxymethylfurfural (HMF). It has advantages such as production at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .

- Method : The production of CMF and its synthetic possibilities are achieved through varied catalysts and reaction conditions .

- Results : Several interesting products can be obtained from CMF, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .

-

Chloromethane

- Field : Industrial Chemistry

- Application : Chloromethane, also called methyl chloride, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .

- Method : It is one of the haloalkanes and is produced through various methods in industrial chemistry .

- Results : Although it is rarely present in consumer products, it was formerly utilized as a refrigerant .

-

Chloromethylation of Aromatic Compounds

- Field : Organic Chemistry

- Application : Chloromethylation is a process where a chloromethyl group is added to an aromatic compound . It is a crucial step in the synthesis of many organic compounds .

- Method : The process involves the use of a catalyst, chlorosulfonic acid, and dimethoxymethane . The reaction is carried out at a low temperature .

- Results : The result is a chloromethylated aromatic compound, which can be used in further reactions .

-

Chloromethane

- Field : Industrial Chemistry

- Application : Chloromethane, also called methyl chloride, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .

- Method : It is one of the haloalkanes and is produced through various methods in industrial chemistry .

- Results : Although it is rarely present in consumer products, it was formerly utilized as a refrigerant .

-

Chloromethylation of Aromatic Compounds

- Field : Organic Chemistry

- Application : Chloromethylation is a process where a chloromethyl group is added to an aromatic compound . It is a crucial step in the synthesis of many organic compounds .

- Method : The process involves the use of a catalyst, chlorosulfonic acid, and dimethoxymethane . The reaction is carried out at a low temperature .

- Results : The result is a chloromethylated aromatic compound, which can be used in further reactions .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and storage.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or treatments.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!

Eigenschaften

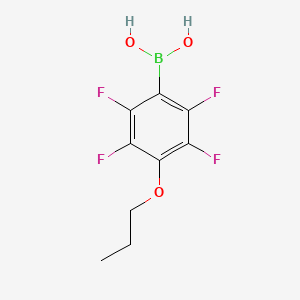

IUPAC Name |

5-(chloromethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUFGPFDDJIQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590730 | |

| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1,2,3-trifluorobenzene | |

CAS RN |

732306-27-3 | |

| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

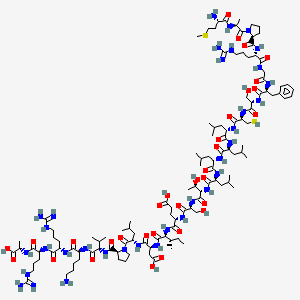

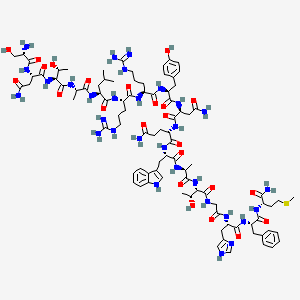

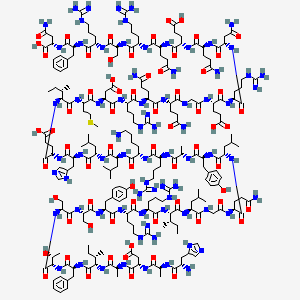

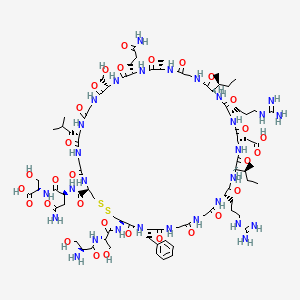

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.